![molecular formula C17H13N3O2S B2408584 N-(呋喃-2-基甲基)-6-苯基咪唑并[2,1-b]噻唑-3-甲酰胺 CAS No. 1049369-98-3](/img/structure/B2408584.png)

N-(呋喃-2-基甲基)-6-苯基咪唑并[2,1-b]噻唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

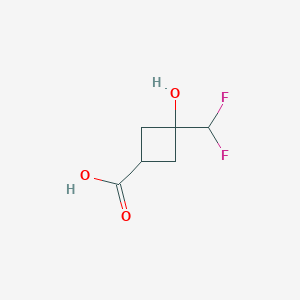

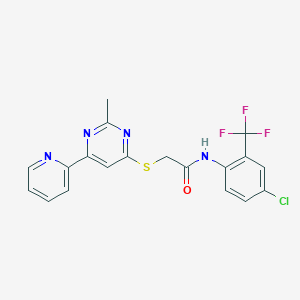

“N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide” is a compound that has been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Synthesis Analysis

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .

Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups. The structure has been confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions were carried out under mild synthetic conditions supported by microwave radiation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. In the 13C NMR spectrum, the most deshielded peak at 158.45 ppm corresponded to the carbonyl carbon, peaks in the range 112.01–156.30 ppm corresponded to the aromatic carbons, and the most shielded peak at 44.08 ppm corresponding to the methylene carbon .

科学研究应用

合成和表征

研究表明,基于噻唑的杂环酰胺的合成和详细分子表征,包括与 N-(呋喃-2-基甲基)-6-苯基咪唑并[2,1-b]噻唑-3-甲酰胺相关的研究。使用红外光谱(IR)、核磁共振(NMR)、X 射线衍射(XRD)和密度泛函理论(DFT)建模等技术对这些化合物的分子和电子结构进行了分析。这些研究还探讨了化合物的抗菌活性,表明由于其对一系列微生物的有效性而具有潜在的药理和医学应用 (Cakmak 等,2022)。

分子对接和抗菌活性

对包含生物活性杂环(如噻唑)的苯并咪唑的进一步研究已经进行,重点是其抗菌功效。这些研究使用 2-乙酰苯并咪唑作为基础化合物,从而合成各种苯并咪唑。已经进行了针对金黄色葡萄球菌和大肠杆菌等病原体的体外抗菌筛选,以及对接研究以评估其潜在的作用机制,证明了显着的抑制活性 (Abdel-Motaal 等,2020)。

抗原生动物剂

对双阳离子咪唑并[1,2-a]吡啶及其相关结构的探索已将这些化合物鉴定为有效的抗原生动物剂。通过一系列合成步骤,开发出对 DNA 具有高亲和力并对罗得西亚锥虫和恶性疟原虫具有显着体外和体内活性的化合物。此类发现表明这些化合物作为开发新型抗原生动物药物模板的潜力 (Ismail 等,2004)。

作用机制

Target of Action

The primary target of N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its target, the EGFR, inhibiting its activity . The inhibition of EGFR leads to a decrease in the downstream signaling pathways that are responsible for cell proliferation and survival. This results in the inhibition of cancer cell growth .

Biochemical Pathways

The compound’s interaction with EGFR affects several biochemical pathways. Primarily, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are involved in cell proliferation, survival, and differentiation . By inhibiting EGFR, these pathways are downregulated, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

The compound’s potent anticancer activities against certain cancer cell lines suggest it may have favorable bioavailability .

Result of Action

The result of the compound’s action is a decrease in cancer cell proliferation and an increase in cancer cell death . This is due to the compound’s inhibition of EGFR, which in turn downregulates the downstream signaling pathways involved in cell proliferation and survival .

属性

IUPAC Name |

N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c21-16(18-9-13-7-4-8-22-13)15-11-23-17-19-14(10-20(15)17)12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLWHJBJALLLEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408504.png)

![N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]prop-2-enamide](/img/structure/B2408505.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid](/img/structure/B2408506.png)

![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2408509.png)

![7-Methyl-4-naphthalen-2-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2408512.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2408514.png)

![6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2408517.png)